1-[2-(1H-pyrazol-1-yl)ethyl]-1,2,3,4-tetrahydroquinoline
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Overview
Description
1-[2-(1H-pyrazol-1-yl)ethyl]-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that contains both a pyrazole and a tetrahydroquinoline moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both pyrazole and tetrahydroquinoline rings in its structure makes it a versatile scaffold for the development of new molecules with diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1H-pyrazol-1-yl)ethyl]-1,2,3,4-tetrahydroquinoline typically involves the reaction of 1,2,3,4-tetrahydroquinoline with 2-bromoethyl pyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction proceeds via nucleophilic substitution, where the pyrazole moiety is introduced to the tetrahydroquinoline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the reaction. Additionally, optimization of reaction conditions such as temperature, solvent, and concentration can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-[2-(1H-pyrazol-1-yl)ethyl]-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have different functional groups attached to the pyrazole or tetrahydroquinoline rings .
Scientific Research Applications
1-[2-(1H-pyrazol-1-yl)ethyl]-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound is investigated for its potential use in the development of organic semiconductors and light-emitting materials .
Mechanism of Action
The mechanism of action of 1-[2-(1H-pyrazol-1-yl)ethyl]-1,2,3,4-tetrahydroquinoline depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, and ion channels. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the tetrahydroquinoline ring can enhance the lipophilicity and membrane permeability of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
- 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
- 1-Boc-pyrazole-4-boronic acid pinacol ester
Uniqueness
1-[2-(1H-pyrazol-1-yl)ethyl]-1,2,3,4-tetrahydroquinoline is unique due to the combination of the pyrazole and tetrahydroquinoline rings in its structure. This dual-ring system provides a versatile scaffold for the development of new molecules with diverse biological activities. The presence of both rings allows for a wide range of chemical modifications and functionalizations, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
1-(2-pyrazol-1-ylethyl)-3,4-dihydro-2H-quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-2-7-14-13(5-1)6-3-9-16(14)11-12-17-10-4-8-15-17/h1-2,4-5,7-8,10H,3,6,9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOUFVGGBKIEMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CCN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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